5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Beschreibung
Historical Development of Pyrazolo[1,5-a]pyrimidine Chemistry
The historical development of pyrazolo[1,5-a]pyrimidine chemistry traces back to the mid-20th century when researchers first recognized the potential of fused heterocyclic systems in pharmaceutical applications. The initial exploration of pyrazolopyrimidine derivatives began in 1956 when the anti-cancer activity of pyrazolopyrimidine compounds was evaluated for the first time with appreciable results. This groundbreaking discovery catalyzed extensive research efforts focused on understanding the synthesis, structure-activity relationships, and biological profiles of various pyrazolopyrimidine isomers.
The development of synthetic methodologies for pyrazolo[1,5-a]pyrimidines has evolved significantly over the decades, with early approaches focusing on traditional cyclization reactions between aminopyrazoles and dicarbonyl compounds. A fundamental cyclization route involving 3-aminopyrazole and 1,3-dicarbonyl compounds was established as a general method for constructing the pyrazolo[1,5-a]pyrimidine core structure. These early synthetic strategies laid the groundwork for more sophisticated approaches that would emerge in subsequent years.
The advancement of synthetic chemistry in the latter half of the 20th century brought forth numerous innovative approaches to pyrazolo[1,5-a]pyrimidine synthesis. Researchers developed specialized methods for regiospecific electrophilic substitution reactions, enabling the selective introduction of various functional groups at specific positions on the heterocyclic framework. These developments were crucial in establishing structure-activity relationships and understanding the influence of substitution patterns on biological activity.
Recent decades have witnessed a renaissance in pyrazolo[1,5-a]pyrimidine chemistry, driven by advances in catalytic methodologies and green chemistry approaches. Modern synthetic strategies include palladium-catalyzed cross-coupling reactions, click chemistry protocols, microwave-assisted synthesis, and copper-catalyzed annulation reactions. These contemporary methods have significantly enhanced the efficiency and diversity of accessible pyrazolo[1,5-a]pyrimidine derivatives, facilitating the exploration of novel structural modifications and biological applications.
| Period | Key Developments | Synthetic Methods | Applications |
|---|---|---|---|
| 1950s-1960s | Initial discovery of anticancer activity | Basic cyclization reactions | Early pharmaceutical screening |
| 1970s-1980s | Regiospecific substitution methods | Electrophilic substitution | Systematic structure-activity studies |
| 1990s-2000s | Diversified synthetic approaches | Palladium catalysis, multicomponent reactions | Expanded therapeutic targets |
| 2000s-Present | Green chemistry and modern catalysis | Microwave synthesis, click chemistry, copper catalysis | Precision medicine applications |
Significance of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Heterocyclic Chemistry
The compound this compound occupies a unique position within heterocyclic chemistry due to its distinctive combination of structural features that enhance both its chemical reactivity and potential biological activity. The presence of the carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications, enabling the synthesis of amides, esters, and other derivatives that can modulate the compound's properties. This functional group also contributes to the compound's ability to participate in hydrogen bonding interactions, which can be crucial for biological activity and molecular recognition processes.
The 7-oxo substituent represents another critical structural element that significantly influences the electronic properties and tautomeric behavior of the heterocyclic system. This carbonyl group can exist in equilibrium with its enol tautomer, creating additional opportunities for molecular interactions and chemical transformations. The positioning of the oxo group at the 7-position also affects the electron density distribution throughout the pyrazolo[1,5-a]pyrimidine core, potentially influencing the compound's reactivity toward nucleophilic and electrophilic reagents.
The methyl substituent at the 5-position contributes to the compound's overall lipophilicity and steric properties, factors that can significantly impact biological activity and pharmacokinetic behavior. This alkyl substitution also provides opportunities for metabolic transformations and can influence the compound's interaction with biological targets. The specific substitution pattern observed in this compound creates a unique chemical environment that distinguishes it from other members of the pyrazolopyrimidine family.
The molecular weight of 193.162 g/mol and monoisotopic mass of 193.048741 position this compound within an optimal range for drug-like properties, adhering to many of the physicochemical parameters associated with successful pharmaceutical agents. The balanced combination of polar and non-polar functional groups provides the compound with suitable solubility characteristics for biological applications while maintaining structural integrity.
Structural Analysis Data for this compound:
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C8H7N3O3 | Balanced heteroatom content |
| Molecular Weight | 193.162 g/mol | Drug-like molecular weight range |
| Monoisotopic Mass | 193.048741 | Precise mass for analytical identification |
| Functional Groups | Carboxylic acid, ketone, methyl | Diverse reactivity patterns |
| ChemSpider ID | 11876953 | Database identification |
| Ring System | Fused pyrazole-pyrimidine | Rigid planar structure |
Nomenclature and Classification Systems for Pyrazolopyrimidines
The nomenclature and classification of pyrazolopyrimidines, including this compound, follows systematic International Union of Pure and Applied Chemistry guidelines that reflect the structural complexity and isomeric possibilities within this heterocyclic family. Pyrazolopyrimidines exist as a series of isomeric heterocyclic chemical compounds with the base molecular formula C6H5N3, forming the central core of more complex derivatives. The classification system recognizes multiple structural isomers based on the different possible fusion patterns between pyrazole and pyrimidine rings.
The fundamental classification divides pyrazolopyrimidines into distinct structural types based on the connectivity pattern between the two heterocyclic components. The pyrazolo[1,5-a]pyrimidine isomer, which forms the backbone of our target compound, represents one of the most significant and well-studied arrangements within this family. This particular fusion pattern creates a unique electronic environment that influences both the chemical reactivity and biological activity of derivatives built upon this scaffold.
The systematic naming convention for this compound follows established principles that clearly identify the position and nature of each substituent. The base name "pyrazolo[1,5-a]pyrimidine" indicates the specific fusion pattern, while the numerical designations specify the exact attachment points. The prefix "4,7-dihydro" indicates the reduced nature of specific positions within the ring system, reflecting the presence of the 7-oxo functionality and its tautomeric relationship.
The carboxylic acid functionality at the 3-position follows standard nomenclature rules for carboxylic acid derivatives, with the "-carboxylic acid" suffix clearly identifying this functional group. The methyl substituent at the 5-position and the oxo group at the 7-position are identified through their respective positional numbers and functional group descriptors. This systematic approach ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community.
Alternative naming systems and synonyms for this compound include variations that emphasize different structural aspects or follow alternative nomenclature conventions. The compound may also be referred to as "5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid" or "5-methyl-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid," reflecting different conventions for indicating the reduced nature of the heterocyclic system.
Classification Framework for Pyrazolopyrimidine Isomers:
| Isomer Type | Fusion Pattern | Key Characteristics | Representative Applications |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 1,5-a fusion | Most common, high stability | Protein kinase inhibitors, anticancer agents |
| Pyrazolo[3,4-d]pyrimidine | 3,4-d fusion | Alternative electronics | Enzyme inhibitors, CNS agents |
| Pyrazolo[1,5-c]pyrimidine | 1,5-c fusion | Unique reactivity | Specialized pharmaceutical applications |
| Pyrazolo[4,3-d]pyrimidine | 4,3-d fusion | Distinct substitution patterns | Research compounds, tool molecules |
Eigenschaften
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,9H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBAZPSBFLJYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (commonly referred to as the compound in focus) is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5-aminopyrazoles with various electrophiles under specific conditions. Recent studies have utilized green chemistry methods to enhance yield and reduce environmental impact. For example, ultrasound-assisted reactions have been shown to facilitate efficient synthesis with high yields and purity levels .
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed that derivatives of this compound can induce cytotoxicity. Notably, compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| 5-Methyl-7-oxo derivative | 15 | A549 | High selectivity over non-cancerous cells |
| 3-(Substituted) derivative | 20 | HSAEC1-KT | Moderate toxicity to non-cancerous cells |
| Control (Cisplatin) | 10 | A549 | Standard chemotherapeutic agent |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Studies indicate that certain derivatives exhibit selective inhibition against resistant strains, highlighting their potential in treating infections caused by resistant pathogens .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 5-Methyl-7-oxo derivative | 8 | MRSA |
| 3-(Substituted) derivative | 16 | Linezolid-resistant S. aureus |
The biological activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to inhibit specific enzymes or pathways critical for cancer cell survival and bacterial growth. For instance, some derivatives selectively block ion currents in cardiac tissues (I(Kur)), which may contribute to their anticancer effects by disrupting cellular homeostasis . Additionally, their structural similarity to known inhibitors allows them to interact with target proteins effectively.
Case Studies and Research Findings
Several studies have focused on optimizing the pharmacokinetic (PK) properties of these compounds. For example, a recent study highlighted the development of a derivative with improved PK profiles that demonstrated efficacy in preclinical models for atrial fibrillation treatment. This indicates the versatility of pyrazolo[1,5-a]pyrimidines beyond oncology into cardiology and infectious diseases .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antitumor Activity
Research indicates that derivatives of 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine can exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that specific derivatives can induce apoptosis in human leukemia cells, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Various derivatives have shown efficacy against a range of bacteria and fungi. For example, a derivative was reported to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics .
Synthetic Applications
Synthesis of Novel Derivatives
The compound serves as a precursor in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. Recent studies have optimized synthetic routes leading to functionalized derivatives with enhanced biological activities. For instance, reactions involving 3-amino-pyrazoles and dimethyl acetylenedicarboxylate have yielded various 7-oxo derivatives with promising pharmacological profiles .
| Derivative | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 3a | Aza-Michael addition | 92 | Antitumor |
| 3b | Cyclization reaction | 81 | Antimicrobial |
Mechanistic Insights
Understanding the mechanism of action of 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is crucial for its application in drug design. Research suggests that the compound interacts with specific biological targets such as kinases and receptors involved in cancer progression and immune response modulation. For example, it has been shown to inhibit certain kinases that are pivotal in tumor growth signaling pathways .
Case Studies
Case Study 1: Antitumor Efficacy in Leukemia Models
A clinical study evaluated the efficacy of a derivative of this compound in a murine model of leukemia. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups . This underscores the therapeutic potential of the compound in oncology.
Case Study 2: Antimicrobial Testing Against Resistant Strains
Another study focused on testing the antimicrobial properties against multi-drug resistant strains of bacteria. The derivative demonstrated effective inhibition at low concentrations, suggesting its potential as a candidate for further development into an antibiotic agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Derivatives
The pyrazolo[1,5-a]pyrimidine core allows diverse functionalization, leading to compounds with varied pharmacological profiles. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Physicochemical Properties
| Property | Target Compound | 2-SCH₃ Analog | Tetrahydro-CF₃ Analog | Ethyl Ester Analog |
|---|---|---|---|---|
| Water Solubility | Low | Very Low | Moderate | Low |
| LogP (Predicted) | 1.2 | 2.1 | 2.8 | 2.5 |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
Q & A
Basic: What are the key synthetic routes for 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis involves cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate (1 ) with β-keto ester (2 ) in acetic acid at 80°C for 24 hours, yielding the ester intermediate (3 ) in 95% yield. Hydrolysis of 3 with LiOH in aqueous methanol produces the carboxylic acid (4 ), followed by amidation using bis(pentafluorophenyl) carbonate (BPC) to activate the carboxyl group for derivatization . Alternative routes include functionalizing the pyrazolo[1,5-a]pyrimidine core via enaminone intermediates or direct coupling with amines .
Basic: How is the compound characterized using spectroscopic methods?
Structural confirmation relies on ¹H NMR , ¹³C NMR , IR , and HRMS . For example:
- ¹H NMR identifies protons on the pyrimidine ring (δ 6.5–8.5 ppm) and substituents (e.g., Boc groups at δ 1.4 ppm).
- IR confirms carbonyl stretches (1690–1700 cm⁻¹) and NH/OH bonds (3285 cm⁻¹).
- HRMS validates molecular formulas (e.g., C₂₆H₃₇N₆O₄ with m/z 497.2857 ).
Advanced: How can reaction conditions be optimized to minimize by-products during cyclization?
Elevated temperatures (>80°C) during cyclization lead to Boc group cleavage, reducing yields. Optimal conditions (80°C, 24 hours in acetic acid) balance reaction efficiency and product stability. Prolonged hydrolysis of ester intermediates with LiOH instead of NaOH avoids decomposition .
Advanced: How to address discrepancies in amidation reagent efficacy?
BPC outperforms CDI and EEDQ in activating carboxyl groups for amidation due to its stability and compatibility with polar aprotic solvents. For example, BPC-mediated reactions achieve 55–87% yields of carboxamides (5a–h ), while CDI results in inconsistent conversions .
Advanced: What strategies modify the core structure to enhance enzyme inhibition?
Derivatization at position 3 (carboxamide) and 5 (aminoethyl) improves binding to cathepsins B/K. For instance, introducing bulky substituents (e.g., piperidine-1-carbonyl) enhances steric interactions with enzyme active sites. Biological assays show IC₅₀ values <1 µM for optimized derivatives .
Advanced: How does functionalization at position 7 influence solubility and reactivity?
Substituents at position 7 (e.g., oxo or amino groups) modulate solubility in polar solvents (DMSO, methanol) and reactivity toward nucleophiles. For example, 7-amino derivatives undergo diazotization for further coupling, while 7-oxo groups stabilize tautomeric forms .
Advanced: How to resolve contradictions in spectral data for tautomeric forms?
Tautomerism between 4,7-dihydro and fully aromatic pyrazolo[1,5-a]pyrimidine forms complicates NMR interpretation. Low-temperature ¹³C NMR and 2D NOESY experiments distinguish between tautomers by tracking NH proton exchange and ring current effects .
Advanced: What computational methods predict the compound’s binding affinity for biological targets?
Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes like cathepsin B. Key parameters include hydrogen bonding with Asn70 and hydrophobic contacts with Trp221. Validation via in vitro assays confirms predicted binding modes .
Advanced: How are regioselectivity challenges addressed in functionalizing the pyrimidine ring?
Electrophilic substitution at position 5 is favored due to electron-rich N1 and C3 carbonyl groups. Directed ortho-metalation (e.g., using LDA) enables regioselective alkylation or halogenation, confirmed by X-ray crystallography of intermediates .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
HPLC-PDA (C18 column, acetonitrile/water gradient) detects impurities <0.1%. LC-MS/MS identifies side products (e.g., de-Boc derivatives) via fragmentation patterns. Method validation follows ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
